molecular formula C12H15N3S2 B1440174 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1040631-46-6

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No. B1440174
CAS RN: 1040631-46-6
M. Wt: 265.4 g/mol
InChI Key: XDSKNKNMSTWIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine” is a chemical compound with the empirical formula C12H16ClN3S2 . It is a derivative of piperazine, a heterocyclic organic compound which has a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine” is 301.86 . The structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a thiazole ring, another heterocyclic compound that contains one sulfur atom and one nitrogen atom .

properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSKNKNMSTWIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 2
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 3
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
Reactant of Route 6
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.